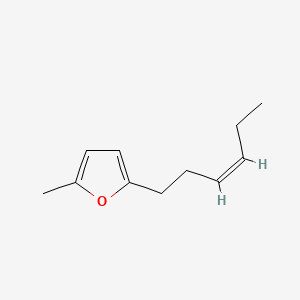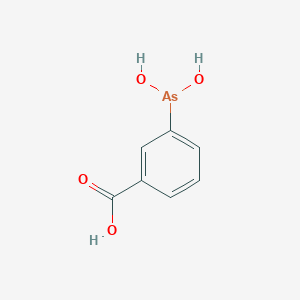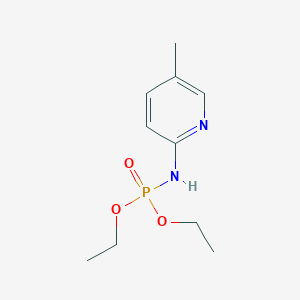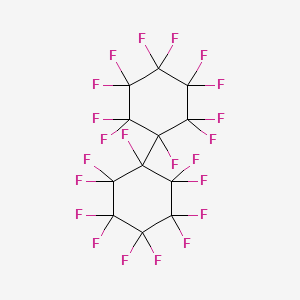![molecular formula C22H21NO B14743490 n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide CAS No. 6296-35-1](/img/structure/B14743490.png)
n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide: is a chemical compound with the molecular formula C22H21NO It is known for its unique structural features, which include a diphenylmethyl group attached to a methylphenylacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide typically involves the reaction of 4-(Diphenylmethyl)-2-methylphenylamine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalytic systems can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for bioactive compounds.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in the design of new pharmaceuticals with specific targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide
- n-[4-(Diphenylmethyl)-2-methylphenyl]amine
- n-[4-(Diphenylmethyl)-2-methylphenyl]methanol
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6296-35-1 |
|---|---|
Molecular Formula |
C22H21NO |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(4-benzhydryl-2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H21NO/c1-16-15-20(13-14-21(16)23-17(2)24)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,22H,1-2H3,(H,23,24) |
InChI Key |
JEEWZGGNZPBSQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)


![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)

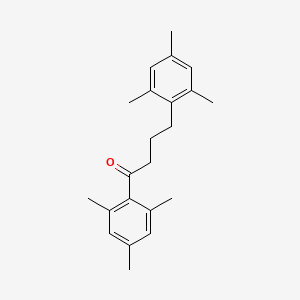
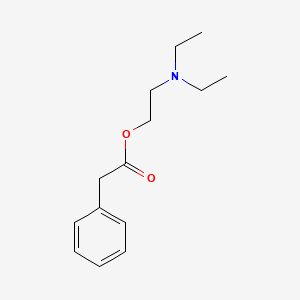
![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)
